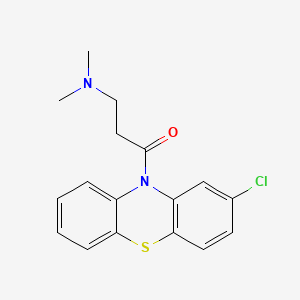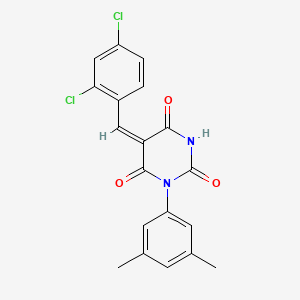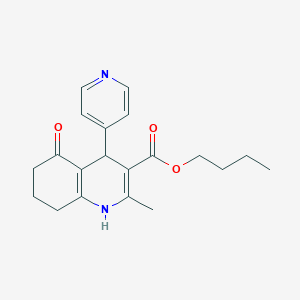
10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)-: is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloro and dimethylamino groups in its structure enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- typically involves the chlorination of phenothiazine followed by the introduction of the dimethylamino and oxopropyl groups. One common method involves the reaction of phenothiazine with thionyl chloride to introduce the chloro group. This is followed by the reaction with dimethylamine and an appropriate oxopropylating agent under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitrogen atom, converting the dimethylamino group to a primary or secondary amine.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Primary and secondary amines: from reduction reactions.
Various substituted derivatives: from nucleophilic substitution reactions
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique electronic and optical properties .
Biology:
- Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
- Studied for its antimicrobial and anticancer properties .
Medicine:
- Explored as a potential drug candidate for the treatment of various diseases.
- Used in the development of diagnostic agents .
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the manufacture of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of enzymes involved in critical biological pathways, such as those responsible for cell division and metabolism . The presence of the dimethylamino group enhances its ability to penetrate cell membranes and reach its targets .
Comparaison Avec Des Composés Similaires
- 2-Chloro-10H-phenothiazine
- Prochlorperazine
- Chlorpromazine
- Perphenazine
Comparison:
- 2-Chloro-10H-phenothiazine lacks the dimethylamino and oxopropyl groups, making it less reactive and versatile.
- Prochlorperazine and Chlorpromazine are used primarily as antipsychotic drugs, whereas 10H-Phenothiazine, 2-chloro-10-(3-(dimethylamino)-1-oxopropyl)- has broader applications in research and industry.
- Perphenazine has a similar structure but differs in the substitution pattern, leading to different pharmacological properties .
Propriétés
Numéro CAS |
3576-45-2 |
|---|---|
Formule moléculaire |
C17H17ClN2OS |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C17H17ClN2OS/c1-19(2)10-9-17(21)20-13-5-3-4-6-15(13)22-16-8-7-12(18)11-14(16)20/h3-8,11H,9-10H2,1-2H3 |
Clé InChI |
ARHYCXNCAGKFGX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11681129.png)

![ethyl (2E)-3-[(2,4-dichlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-3-oxopropanoate](/img/structure/B11681141.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11681153.png)

![1-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylthiourea](/img/structure/B11681159.png)


![2-(2,4-dibromophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11681171.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681184.png)
![4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11681185.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11681187.png)
![4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11681189.png)
![3-(2-furyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681190.png)
